ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure that combines an indole core with phthalimide and ester functionalities, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phthalimide Group: The phthalimide group can be introduced through a nucleophilic substitution reaction, where a suitable phthalimide derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole core, where electrophiles such as halogens or nitro groups can be introduced under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate has several scientific research applications :
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: It serves as a probe in biological studies to investigate cellular pathways and molecular interactions.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules and natural product analogs.
Material Science: It finds applications in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways . The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as apoptosis or cell cycle regulation. The phthalimide group can also contribute to the compound’s biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate can be compared with other indole derivatives and phthalimide-containing compounds :
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.
Phthalimide Derivatives: Compounds such as thalidomide and phthalimide itself have similar phthalimide groups but differ in their overall structure and applications.
The uniqueness of this compound lies in its combined indole and phthalimide functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-14-8-7-11-15-16(20(24-19(14)15)23(28)29-4-2)12-13-25-21(26)17-9-5-6-10-18(17)22(25)27/h5-11,24H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMZCMUBUYQNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C(=O)OCC)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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